methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate
Overview
Description
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyloxy, methoxy, and nitro functional groups attached to an indoline core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzoylation: The initial step involves the benzoylation of a substituted phenol under low temperature conditions using anhydrous aluminum chloride as a catalyst.
Fries Rearrangement: The hydroxy benzophenones undergo Fries rearrangement to form the desired benzoylated product.
Coupling Reaction: The final step involves coupling the benzoylated product with an indoline derivative in the presence of a coupling reagent such as TBTU and a base like lutidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Reduction: The compound can undergo reduction reactions to convert the nitro groups to amines.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted indoline derivatives .
Scientific Research Applications
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzyloxy and methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share structural similarities with the indoline core and are known for their biological activities.
Nitrobenzoyl Compounds: Compounds with nitrobenzoyl groups exhibit similar reactivity patterns and are used in various chemical applications.
Uniqueness
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for studying complex organic reactions and developing new materials and therapeutic agents .
Properties
Molecular Formula |
C25H21N3O9 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
methyl 1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)-6-nitro-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C25H21N3O9/c1-35-22-12-18(20(28(33)34)13-23(22)37-14-15-6-4-3-5-7-15)24(29)26-19-11-17(27(31)32)9-8-16(19)10-21(26)25(30)36-2/h3-9,11-13,21H,10,14H2,1-2H3 |
InChI Key |
HYOWBZKZJBSGIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2C(CC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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